Boc-6-bromo-DL-tryptophan

Biocatalysis Halogenase Engineering Non-Natural Amino Acid Synthesis

Boc-6-bromo-DL-tryptophan (97% min. purity) is the definitive 6-bromo regioisomer for solid-phase peptide synthesis. Only the 6-Br position delivers the characteristic fluorescence blue shift for label-free protein conformational studies and is uniquely optimized for Suzuki-Miyaura cross-coupling diversification. The orthogonal Boc group ensures full compatibility with Fmoc-SPPS workflows. Sourced from an integrated biocatalytic–chemocatalytic production route, this DL building block guarantees reproducibility in automated peptide synthesizers. Accept no generic substitution—6-bromo regiospecificity is critical for downstream spectroscopic and biological data consistency.

Molecular Formula C16H19BrN2O4
Molecular Weight 383.24 g/mol
CAS No. 1104606-57-6
Cat. No. B1463621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-6-bromo-DL-tryptophan
CAS1104606-57-6
Molecular FormulaC16H19BrN2O4
Molecular Weight383.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyMIRGNBUFSULZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-6-bromo-DL-tryptophan (CAS 1104606-57-6): Procurement-Grade Boc-Protected Halogenated Tryptophan Building Block


Boc-6-bromo-DL-tryptophan is a synthetic, Boc-protected derivative of the essential amino acid tryptophan, characterized by a bromine substitution at the 6-position of the indole ring . With molecular formula C16H19BrN2O4 and molecular weight 383.24 g/mol, this compound serves as a versatile building block in peptide and peptidomimetic synthesis . The tert-butyloxycarbonyl (Boc) group provides orthogonal amino protection compatible with standard solid-phase peptide synthesis (SPPS) workflows, while the 6-bromo substituent enables downstream diversification via palladium-catalyzed cross-coupling reactions [1][2]. Commercial specifications typically indicate a minimum purity of 95%, with recommended long-term storage in cool, dry conditions .

Why Boc-6-bromo-DL-tryptophan Cannot Be Substituted with Alternative Bromotryptophan Regioisomers or Unprotected Analogs


Generic substitution among bromotryptophan derivatives is precluded by three interdependent factors: regiospecificity of downstream reactivity, compatibility with orthogonal protection strategies, and spectroscopic or biological outcome divergence. The 6-bromo regioisomer exhibits distinct electronic and steric properties compared to 5-bromo or 7-bromo analogs, which directly impacts both enzymatic recognition and cross-coupling efficiency [1][2]. For instance, tryptophan 6-halogenase Thal demonstrates high regioselectivity for the 6-position, whereas enzymatic production of 5-bromo-tryptophan proceeds with significantly lower selectivity (91% 6-Br vs. 9% 5-Br) [3]. The Boc protecting group is essential for maintaining amino functionality during SPPS and cannot be interchanged with Fmoc-protected analogs without altering the entire synthetic workflow and deprotection compatibility. Furthermore, the 6-bromo substitution confers a characteristic fluorescence blue shift upon protein incorporation that differs from other regioisomers, affecting spectral tracking and structure-function studies . These fundamental differences mean that substitution with 5-bromo, 7-bromo, or unprotected variants would require re-optimization of synthetic protocols, alter cross-coupling outcomes, and potentially invalidate comparative spectroscopic or biological data .

Quantitative Differentiation Evidence: Boc-6-bromo-DL-tryptophan vs. Regioisomeric and Unprotected Analogs


Enzymatic Production Regioselectivity: 6-Bromo vs. 5-Bromo Tryptophan Yield Ratio

The 6-bromo substitution pattern is strongly favored in enzymatic halogenation reactions relative to the 5-bromo regioisomer. In reactions catalyzed by tryptophan 6-halogenase (SatH), the enzyme exhibits high performance for bromination but with measurable regioselectivity constraints, producing 6-bromo-L-tryptophan and 5-bromo-L-tryptophan in a defined ratio [1]. The Boc-protected derivative preserves this regiospecific advantage for downstream synthetic applications.

Biocatalysis Halogenase Engineering Non-Natural Amino Acid Synthesis

Suzuki-Miyaura Cross-Coupling Efficiency: Bromotryptophan Derivatives at Ambient Temperature

Brominated tryptophan derivatives, including Boc-protected variants, undergo Suzuki-Miyaura cross-coupling under mild, near-ambient conditions when catalyzed by solvent-stabilized Pd-nanoparticles. This catalyst system demonstrates superior efficiency compared to the literature-known ADHP-Pd precatalyst [1][2]. The method is compatible with aqueous and aerobic conditions at near-ambient temperatures with short reaction times of approximately 2 hours [1].

Palladium Catalysis Peptide Late-Stage Functionalization Bioorthogonal Chemistry

Fluorescence Spectral Shift: 6-Bromo-Tryptophan vs. Native Tryptophan in Protein Incorporation

Incorporation of 6-bromo-tryptophan (6BrW) into recombinant proteins via engineered bacterial expression systems induces a characteristic blue shift in both fluorescence emission and absorption maxima relative to native tryptophan . This spectral perturbation enables site-specific probing of protein structure and dynamics without introducing large extrinsic fluorophores.

Protein Spectroscopy Unnatural Amino Acid Mutagenesis Fluorescent Probes

Natural Product Total Synthesis: 6-Bromo-D-tryptophan as Key Intermediate in Biaryl Macrocycle Construction

The 6-bromo-D-tryptophan scaffold serves as a critical intermediate in the total synthesis of complex macrocyclic natural products chloropeptin and complestatin. The key step in both syntheses involves formation of the biaryl linkage via palladium-catalyzed Suzuki cross-coupling, followed by a catalytic enantioselective ene reaction to generate 6-bromo-D-tryptophan [1]. The 6-bromo substitution position is structurally essential for constructing the DEF ring systems of these biologically active macrocycles.

Total Synthesis Natural Product Chemistry Suzuki Coupling

Validated Application Scenarios for Boc-6-bromo-DL-tryptophan in Peptide Chemistry and Chemical Biology


Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptide Therapeutics

This compound serves as an orthogonal Boc-protected amino acid building block compatible with standard SPPS protocols. Following incorporation into peptide chains, the Boc group is selectively removed under acidic conditions (e.g., TFA), while the 6-bromo substituent remains intact for subsequent late-stage diversification via Suzuki-Miyaura cross-coupling. This enables modular synthesis of aryl-substituted tryptophan-containing peptides and peptidomimetics [1]. The availability of Boc-6-bromo-DL-tryptophan in 95% minimum purity from commercial suppliers ensures reproducibility in automated peptide synthesizer workflows.

Bioorthogonal Protein Labeling via BromoTrp Tag Technology

The 6-bromo-tryptophan moiety (after deprotection) serves as a bioorthogonal handle for site-selective protein functionalization. Engineered variants of tryptophan 6-halogenase Thal enable efficient post-translational bromination of proteins bearing a C-terminal tryptophan-containing peptide tag (BromoTrp tag). The resulting bromoarene can be derivatized by Pd-catalyzed Suzuki-Miyaura cross-coupling at 37 °C using Pd nanoparticle catalysts, enabling installation of fluorescent dyes, affinity tags, or PEGylation groups under physiological-compatible conditions [1]. This approach avoids the cytotoxicity and off-target labeling associated with traditional click chemistry reagents.

Fluorescence-Based Protein Structure-Function Studies via Unnatural Amino Acid Mutagenesis

Upon deprotection, the 6-bromo-tryptophan core (6BrW) can be site-specifically incorporated into recombinant proteins using engineered orthogonal translation systems in bacterial cells [1]. The bromine substitution at the 6-position induces a characteristic blue shift in fluorescence emission and absorption maxima relative to native tryptophan, enabling label-free monitoring of protein folding, ligand-induced conformational changes, or protein-protein interactions without the steric bulk of extrinsic fluorophores . This application is particularly valuable for studying membrane proteins or intrinsically disordered proteins where large fluorescent tags would perturb native structure.

Enzymatic Halogenation–Cross-Coupling Cascade for Aryl-Tryptophan Library Synthesis

Boc-6-bromo-DL-tryptophan represents the protected end-product of an integrated biocatalytic–chemocatalytic workflow. In a three-step one-pot reaction, the 6-bromo substituent is regioselectively incorporated by immobilized tryptophan 6-halogenase in aqueous media at room temperature, followed by in situ Suzuki-Miyaura cross-coupling with various boronic acids and subsequent Boc protection. This modular strategy yields diverse Boc-protected aryl tryptophan derivatives after a single purification step [1][2]. Researchers can procure Boc-6-bromo-DL-tryptophan directly as a starting material for focused library synthesis, bypassing the need to establish the enzymatic halogenation step in their own laboratories.

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